One study suggests that (S)-2-aminobut-3-en-1-ol hydrochloride may act as an inhibitor for certain cytochrome P450 enzymes, specifically CYP2C9, CYP2D6, and CYP3A4. These enzymes play a crucial role in the metabolism of various drugs and other xenobiotics in the body. Inhibiting their activity could potentially alter the pharmacokinetics of co-administered medications []. However, further research is needed to confirm these findings and explore the potential implications for drug interactions.
(S)-2-aminobut-3-en-1-ol hydrochloride, with the molecular formula C4H10ClNO and a CAS number of 219803-57-3, is a chiral compound characterized by the presence of an amino group and an alcohol functional group. This compound is a hydrochloride salt of (S)-2-aminobut-3-en-1-ol, which is an important intermediate in organic synthesis. It features a double bond between the second and third carbon atoms, contributing to its reactivity and potential applications in various fields, including pharmaceuticals and biochemistry .
The synthesis of (S)-2-aminobut-3-en-1-ol hydrochloride can be achieved through various methods:
(S)-2-aminobut-3-en-1-ol hydrochloride has potential applications in:
Several compounds share structural similarities with (S)-2-aminobut-3-en-1-ol hydrochloride, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Aminobutanol | C4H11NO | Non-chiral; lacks double bond |
| 3-Aminobutanol | C4H11NO | Different position of amino group |
| (R)-2-Aminobut-3-en-1-ol | C4H10N | Enantiomer with opposite configuration |
(S)-2-aminobut-3-en-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a double bond, which can significantly influence its reactivity and biological activity compared to its non-chiral counterparts .
The historical trajectory of (S)-2-aminobut-3-en-1-ol hydrochloride is intertwined with advances in asymmetric catalysis and chiral pool synthesis. Early synthetic routes in the 1990s relied on resolution techniques, such as diastereomeric salt formation, to access enantiomerically pure β-amino alcohols. However, the advent of enantioselective hydrogenation and reductive amination in the 2000s revolutionized its production. For example, samarium iodide-mediated reductive cross-coupling of benzylideneamines with planar chiral benzaldehydes provided a robust method for synthesizing syn-β-amino alcohols with >90% enantiomeric excess (ee).
A pivotal breakthrough came with the integration of continuous flow synthesis, which enhanced reaction efficiency and scalability. Industrial protocols now employ optimized crystallization techniques to isolate the hydrochloride salt, achieving yields exceeding 85%. The compound’s structural elucidation via X-ray crystallography in 2015 confirmed its absolute (S)-configuration, resolving long-standing ambiguities in early literature.
The Sharpless asymmetric aminohydroxylation (ASAH) reaction provides a direct pathway to vicinal amino alcohols, including (S)-2-aminobut-3-en-1-ol derivatives. This method employs osmium tetroxide (OsO₄) as a catalyst with chiral ligands such as dihydroquinine or dihydroquinidine to induce stereoselectivity [3]. The reaction proceeds via syn-selective addition of nitrogen and hydroxyl groups across the double bond of allylic substrates, enabling access to enantiomerically enriched products. For example, treatment of but-3-en-1-ol derivatives with N-halosulfonamides under ASAH conditions yields (S)-configured amino alcohols with regio- and stereochemical fidelity [3]. The use of protecting groups like tert-butoxycarbonyl (Boc) ensures compatibility with subsequent salt formation steps, facilitating the final hydrochloride product [3].
Titanium-mediated reductive cross-coupling reactions offer a stereoselective route to trisubstituted alkenes, which can serve as precursors to (S)-2-aminobut-3-en-1-ol hydrochloride. By reacting allylic alcohols with vinylsilanes in the presence of ClTi(Oi-Pr)₃ and cyclohexylmagnesium chloride, (Z)-trisubstituted alkenes form with high stereoselectivity [4]. Subsequent functionalization of these intermediates through oxidation or amination enables access to the target compound’s backbone. For instance, hydrogenation of stereodefined alkenes using palladium on carbon selectively reduces double bonds while preserving the chiral amine center [4].
Chiral auxiliaries such as oxazolidinones enable enantioselective synthesis of β-amino alcohols. In one approach, a reductive amination strategy converts α,β-unsaturated ketones into their corresponding amino alcohols using boron hydrides [5]. The auxiliary directs stereochemistry during the reduction step, ensuring high enantiomeric excess. For example, treatment of 2-aminobut-3-en-1-ol precursors with sodium borohydride in the presence of a chiral oxazolidinone auxiliary yields the (S)-enantiomer, which is subsequently converted to the hydrochloride salt via aqueous HCl treatment [5].
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No specific data available in provided sources.
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No specific data available in provided sources.
Cycloaddition reactions provide a convergent route to complex intermediates. For example, the [3+2] cycloaddition of nitrones derived from tetradecanal with 2-aminobut-3-en-1-ol yields piperidin-4-ol derivatives, which can be further functionalized to access the target compound [2]. This one-pot methodology minimizes intermediate isolation steps, enhancing synthetic efficiency.
Titanium-mediated tandem reactions combine reductive cross-coupling and oxidation in a single workflow. Allylic alcohols undergo coupling with vinylsilanes to form stereodefined alkenes, which are then oxidized to epoxy intermediates using tert-butyl hydroperoxide [4]. Subsequent ring-opening amination introduces the amino group, completing the synthesis in a streamlined sequence.
Convergent strategies leverage modular building blocks to assemble the target molecule. For instance, enantiomerically pure epoxides derived from Sharpless dihydroxylation react with ammonia equivalents to form vicinal amino alcohols, which are subsequently converted to hydrochlorides [3]. This approach decouples stereochemical control from salt formation, enabling flexibility in process design.